4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
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Overview
Description
4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 4-bromo-2-methylaniline with a thiazole derivative. One common method is the palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline . This reaction can be carried out in the presence of ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates and Me3Al to form the desired amide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
Scientific Research Applications
4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylaniline: Shares a similar structure but lacks the thiazole ring.
4-chlorobenzylamine: Contains a benzylamine moiety but differs in the halogen and the presence of the thiazole ring.
Properties
Molecular Formula |
C11H11BrN2S |
---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11BrN2S/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3 |
InChI Key |
VBFCTVWGODPOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CN=CS2 |
Origin of Product |
United States |
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